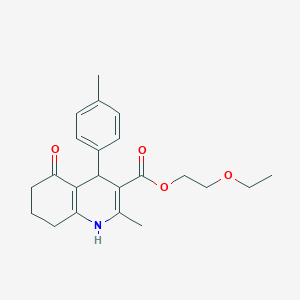![molecular formula C17H21N2O4P B5143581 diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
diphenyl [(diethylamino)carbonyl]amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(diethylamino)carbonyl]amidophosphate, commonly known as DDVP, is a widely used insecticide and acaricide. It is a member of the organophosphate family of chemicals, which act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. DDVP is highly effective against a wide range of pests, including mites, flies, moths, and mosquitoes, and is commonly used in agriculture, horticulture, and public health programs.
Mecanismo De Acción
DDVP acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemical and Physiological Effects:
DDVP exposure can have a range of biochemical and physiological effects, depending on the level and duration of exposure. In humans, exposure to high levels of DDVP can cause symptoms such as headache, dizziness, nausea, and vomiting, as well as more severe effects such as respiratory failure and convulsions. DDVP exposure has also been linked to developmental and reproductive effects in animals, although the significance of these findings for human health is unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDVP has several advantages for use in laboratory experiments, including its high potency, broad spectrum of activity, and relatively low cost. However, its toxicity and potential health effects must be carefully considered, and appropriate safety precautions must be taken to minimize the risk of exposure.
Direcciones Futuras
Future research on DDVP is likely to focus on several areas, including the development of safer and more effective insecticides and acaricides, the optimization of DDVP formulations and application methods, and the evaluation of the potential health effects of DDVP exposure in various occupational and environmental settings. Additionally, research may be conducted on the potential use of DDVP in combination with other insecticides and acaricides to enhance their efficacy and reduce the risk of resistance development.
Métodos De Síntesis
DDVP can be synthesized by reacting diethylamine with phosphorus oxychloride, followed by reaction with diphenyl chloroformate. The resulting product is a colorless to pale yellow liquid with a pungent odor, which is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
DDVP has been extensively studied for its insecticidal and acaricidal properties, as well as its potential for use in public health programs to control mosquito-borne diseases such as malaria, dengue fever, and Zika virus. Research has also been conducted on the potential health effects of DDVP exposure, particularly in occupational settings.
Propiedades
IUPAC Name |
3-diphenoxyphosphoryl-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2O4P/c1-3-19(4-2)17(20)18-24(21,22-15-11-7-5-8-12-15)23-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCUOGHDIDVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diphenoxyphosphoryl-1,1-diethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)